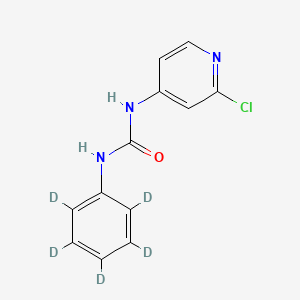
Forchlorfenuron-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Forchlorfenuron-d5 is the deuterium labeled Forchlorfenuron . It is a plant growth regulator and cytokinin that can be used to increase the size of fruits, such as kiwi fruit and grapes .
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process . A study has reported the preparation of a highly efficient molecularly imprinted polymer as an adsorbent material for Forchlorfenuron .Molecular Structure Analysis
The molecular structure of this compound is represented as [2H]C1=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C1NC (NC2=CC=NC (Cl)=C2)=O .Chemical Reactions Analysis
A study has reported the spatial distribution and migration characteristic of Forchlorfenuron in Oriental Melon Fruit by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging . The majority of Forchlorfenuron was detected in the exocarp and mesocarp regions of oriental melon and decreased within two days after application .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 308.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 68.1±0.3 cm3, and it has a molar volume of 175.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Scientific Research Methodologies
Analytical Techniques in Research : Studies often employ advanced analytical methods to investigate the properties and effects of chemical compounds. For instance, scientometric reviews can summarize data from vast numbers of studies to visualize and summarize the development of research fields, such as the toxicity and mutagenicity of specific herbicides or pharmaceuticals. This approach helps in identifying global trends, gaps, and future directions in research areas, contributing significantly to the scientific understanding of compounds like Forchlorfenuron-d5 (Zuanazzi et al., 2020).
Environmental and Toxicological Assessments : The environmental impact and toxicological profiles of chemicals are crucial areas of research. Studies on compounds like DCA (Dichloroacetate) illustrate the complex balance between therapeutic potential and environmental hazard, highlighting the importance of understanding the biochemical pathways, toxicity mechanisms, and potential health risks associated with chemical compounds (Stacpoole).
Bioaccumulation and Ecosystem Impact : Research on the bioaccumulation of compounds such as D5 (Decamethylpentacyclosiloxane) informs on the persistence and ecological footprint of chemicals. Such studies are fundamental in assessing the long-term environmental impacts and guiding the development of more sustainable compounds (Gobas et al., 2015).
Mecanismo De Acción
Target of Action
Forchlorfenuron-d5 is a deuterium-labeled version of Forchlorfenuron . Forchlorfenuron is a plant growth regulator and cytokinin . It primarily targets plant cells, promoting cell division and growth . In addition, Forchlorfenuron has been found to interact with septins, a group of GTP-binding proteins that form cytoskeleton-like filaments .
Mode of Action
This compound, like its parent compound Forchlorfenuron, acts synergistically with natural auxins in plants to promote cell division and growth . It has been suggested that Forchlorfenuron interferes with GTP binding to septins, thereby affecting their assembly and function . This interaction results in the formation of enlarged, stable polymers .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Forchlorfenuron-d5 plays a significant role in biochemical reactions, primarily by mimicking the natural plant hormone cytokinin. It interacts with various enzymes, proteins, and other biomolecules to regulate cell division and growth. This compound binds to cytokinin receptors, initiating a cascade of signaling events that promote cell proliferation. It also interacts with enzymes involved in cytokinin metabolism, such as cytokinin oxidase/dehydrogenase, which modulates its activity and stability .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In plant cells, it enhances cell division and expansion, leading to increased fruit size and yield. In mammalian cells, this compound has been shown to induce apoptosis in hepatocytes via the MKK3/p38/ATF-2 signaling pathway . It also inhibits mitochondrial respiration and shifts cellular metabolism towards glycolysis in endometrial cancer cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cytokinin receptors, which activates downstream signaling pathways. This activation leads to the transcription of genes involved in cell division and growth. This compound also affects sugar metabolism by increasing the expression of genes such as SUSY, HK, and FK, which are involved in sucrose metabolism . Additionally, it down-regulates genes related to auxin and gibberellin synthesis and signal transduction, further promoting cell division and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is stable and maintains its activity for extended periods. Its degradation and permeation characteristics vary depending on the experimental conditions. For example, in oriental melon fruit, this compound was detected primarily in the exocarp and mesocarp regions and decreased within two days after application . Long-term exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic shifts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a 180-day repeated-dose toxicity study on Sprague-Dawley rats, this compound was administered at dosage levels of 0, 0.6, and 60 mg/kg body weight . The study revealed that high doses of this compound caused severe hydrometra in the uterus and pathological changes in the ovaries. Additionally, it inhibited the proliferation of granulosa cells and downregulated the expression of steroidogenesis-related genes, resulting in decreased steroid hormone production .
Metabolic Pathways
This compound is involved in several metabolic pathways. It accelerates sugar metabolism by increasing the content of sucrose through the upregulation of genes such as SUSY, HK, and FK . The compound also undergoes biotransformation by fungi such as Cunninghamella elegans, which converts it to 4-hydroxyphenyl-forchlorfenuron, a major secondary metabolite . This biotransformation is consistent with mammalian metabolism and provides insights into the compound’s metabolic fate.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In oriental melon fruit, the compound’s spatial distribution and migration characteristics were studied using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . The majority of this compound was detected in the exocarp and mesocarp regions, indicating its preferential accumulation in these tissues. The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is known to localize in specific cellular compartments, where it interacts with target biomolecules. For example, in plant cells, this compound localizes to the cytoplasm and nucleus, where it binds to cytokinin receptors and modulates gene expression. In mammalian cells, its localization to mitochondria and other organelles influences cellular metabolism and apoptosis .
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXLRLUVLMHHIK-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=CC(=NC=C2)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Forchlorfenuron-d5 used in this research instead of Forchlorfenuron?
A1: this compound serves as an isotope internal standard in this study. Internal standards are crucial in analytical chemistry, particularly when using techniques like mass spectrometry. Here's why:
- Quantification: By comparing the signal intensity of Forchlorfenuron to that of the known concentration of this compound, researchers can accurately quantify the amount of Forchlorfenuron present in fruit samples. []
Q2: What types of analytical methods benefit from the use of this compound?
A2: The research specifically mentions the use of this compound with ultra high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [] This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

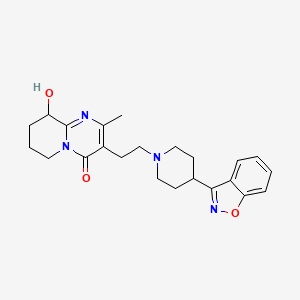


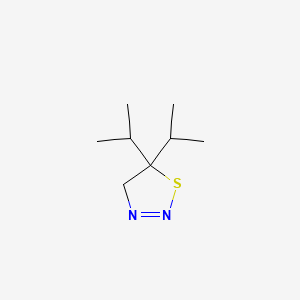
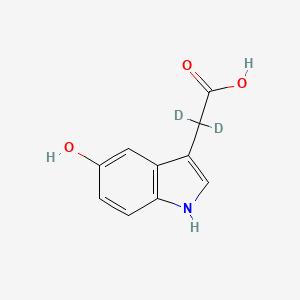
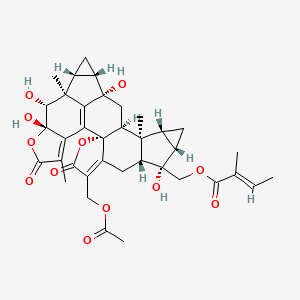

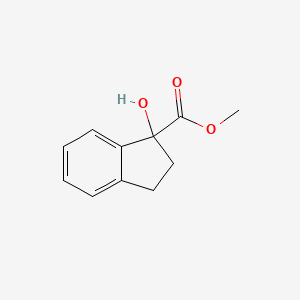
![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)

